2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVSPLCWYKOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387671 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384377-41-7 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Butyl-1H-benzimidazol-2-amine
The benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with butyraldehyde . Under refluxing hydrochloric acid (HCl), the aldehyde undergoes cyclodehydration to form the benzimidazole ring, with the butyl group introduced at the 1-position.
Reaction Conditions :
Alkylation with 2-(Bromomethyl)phenol
The 2-amine group of the benzimidazole reacts with 2-(bromomethyl)phenol in a nucleophilic substitution. To prevent phenol oxidation, the hydroxyl group is often protected as a methyl ether prior to reaction.
Procedure :
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Protection : 2-(Bromomethyl)phenol is methylated using dimethyl sulfate in alkaline conditions to yield 2-(bromomethyl)phenyl methyl ether .
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Alkylation : 1-Butyl-1H-benzimidazol-2-amine (1.0 equiv) and 2-(bromomethyl)phenyl methyl ether (1.1 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 h.
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Deprotection : The methyl ether is cleaved using BBr₃ in dichloromethane at 0°C to 25°C for 2 h.
Yield : 65–70% over three steps.
Method 2: Reductive Amination of 2-Hydroxybenzaldehyde
Condensation and Reduction
This approach involves forming a Schiff base between 1-butyl-1H-benzimidazol-2-amine and 2-hydroxybenzaldehyde , followed by reduction to the secondary amine.
Reaction Conditions :
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Schiff Base Formation : Equimolar amounts of benzimidazole amine and aldehyde are refluxed in ethanol with catalytic acetic acid for 4 h.
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Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added, and the mixture is stirred at 25°C for 12 h.
Yield : 60–68% after column purification.
Advantages :
-
Avoids halogenated intermediates.
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Single-pot reaction for imine formation and reduction.
Method 3: Mannich Reaction Approach
Three-Component Coupling
The Mannich reaction enables direct coupling of 1-butyl-1H-benzimidazol-2-amine , formaldehyde, and phenol. The reaction proceeds via an iminium ion intermediate, which is attacked by the phenol’s ortho position.
Optimized Conditions :
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Benzimidazole amine (1.0 equiv), formaldehyde (37% aqueous, 2.0 equiv), phenol (1.5 equiv), HCl (0.5 M), 80°C, 6 h.
Challenges :
-
Competing para-substitution requires excess phenol.
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Acidic conditions may protonate the benzimidazole amine, reducing reactivity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70% | 18 h | High regioselectivity | Multiple protection/deprotection steps |
| Reductive Amination | 60–68% | 16 h | Avoids halides | Moderate yields due to imine stability |
| Mannich Reaction | 55–60% | 6 h | Single-pot synthesis | Low regiocontrol; acidic conditions |
Efficiency Metrics :
-
Atom Economy : Highest for the Mannich reaction (all reactants incorporated).
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Scalability : Nucleophilic substitution is preferred for industrial-scale synthesis due to reproducible yields.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the phenolic group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Medicinal Chemistry
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol has been studied for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives can exhibit antimicrobial properties. The presence of the butyl group may enhance membrane permeability, potentially increasing efficacy against various pathogens.
- Anticancer Properties : Some studies have suggested that benzimidazole compounds can inhibit cancer cell proliferation. The structural features of this compound may contribute to its ability to interact with cellular targets involved in cancer progression.
Material Science
The compound's unique structure makes it a candidate for use in developing advanced materials:
- Polymer Additives : Due to its chemical stability and compatibility with various polymers, it may serve as an additive to enhance the properties of plastics and coatings.
- Nanocomposites : The incorporation of this compound into nanomaterials could improve their mechanical and thermal properties, making them suitable for high-performance applications.
Research Tool
In biochemical research, this compound can be utilized as a:
- Biochemical Probe : Its ability to bind to specific proteins or enzymes can make it a valuable tool for studying biological pathways and mechanisms.
- Standard Reference Material : Due to its defined chemical structure and purity, it can be used as a standard in analytical chemistry for method validation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology .
Case Study 3: Polymer Enhancement
Research on polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to control samples. This suggests that it could be effectively used in developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol, a derivative of benzimidazole, has garnered attention for its diverse biological activities. The compound, with the molecular formula C18H21N3O, is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with formic acid.
- Alkylation : The benzimidazole core is then alkylated using butyl bromide.
- Mannich Reaction : Finally, a Mannich reaction introduces the phenolic group by reacting the alkylated benzimidazole with formaldehyde and phenol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- DNA Intercalation : It has the ability to intercalate into DNA, disrupting its function and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS generation, contributing to oxidative stress and cellular damage .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells with IC50 values ranging from 25 nM to 77 nM across different cell lines .
- Mechanistic Insights : Its anticancer activity is attributed to apoptosis induction and cell cycle arrest, primarily through ROS-mediated pathways .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against RNA viruses. It has been shown to inhibit viral replication by interfering with RNA polymerase activity, thus blocking viral RNA synthesis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted on breast cancer cell lines, this compound was found to significantly reduce cell viability. The mechanism involved apoptosis mediated by increased ROS levels, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol, and how do reaction parameters influence yield?
Answer:
The compound is typically synthesized via multi-step reactions involving benzimidazole intermediates. A common approach involves:
- Step 1: Condensation of 1-butyl-1H-benzimidazole-2-amine with formaldehyde to form the methylene-linked intermediate.
- Step 2: Coupling with 2-hydroxybenzaldehyde derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
Critical parameters include: - Catalyst choice: Acidic or basic conditions (e.g., acetic acid or triethylamine) influence regioselectivity.
- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like oligomerization.
- Solvent polarity: Higher polarity enhances solubility of intermediates, improving yields up to 60–75% .
Basic: Which spectroscopic and analytical techniques are most reliable for validating the structure of this compound?
Answer:
Key techniques include:
- FT-IR: Confirms the presence of phenolic O–H (~3200 cm⁻¹), benzimidazole N–H (~3400 cm⁻¹), and C–N stretches (~1250 cm⁻¹) .
- NMR (¹H/¹³C): Assignments for the butyl chain (δ 0.8–1.6 ppm in ¹H), benzimidazole protons (δ 7.2–8.3 ppm), and phenolic –CH₂–NH– linkage (δ 4.2–4.5 ppm) .
- X-ray crystallography: Resolves crystal packing and π-π stacking interactions (e.g., triclinic symmetry with unit cell parameters a = 8.1941 Å, b = 9.5983 Å) .
- Elemental analysis: Validates purity (>98%) by matching calculated vs. experimental C/H/N/O percentages .
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?
Answer:
Discrepancies may arise from:
- Dynamic effects: NMR captures solution-state conformers, while X-ray shows static solid-state structures. For example, rotational flexibility in the butyl chain may lead to averaged NMR signals but ordered X-ray positions .
- Polymorphism: Different crystal forms (e.g., monoclinic vs. triclinic) exhibit distinct torsion angles. Validate via DSC (melting point consistency) or PXRD .
Methodological approach: - Use variable-temperature NMR to probe conformational dynamics.
- Compare simulated PXRD patterns from single-crystal data with experimental bulk samples .
Advanced: What computational strategies predict the compound’s binding interactions with biological targets?
Answer:
- Molecular docking: AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., α-glucosidase). Key residues (e.g., Asp349, Arg439) form hydrogen bonds with the phenolic –OH and benzimidazole NH groups .
- MD simulations: Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories). The butyl chain may exhibit hydrophobic interactions with nonpolar pockets .
- Free-energy calculations (MM/PBSA): Quantify contributions of van der Waals and electrostatic forces to binding affinity .
Advanced: How can environmental degradation pathways of this compound be systematically evaluated?
Answer:
- Photolysis studies: Expose to UV light (254 nm) in aqueous/organic solvents; monitor degradation via HPLC-MS. The phenolic group may form quinone intermediates .
- Hydrolysis: Test stability at pH 3–10 (37°C, 7 days). The benzimidazole ring is prone to acidic cleavage, while the butyl chain resists hydrolysis .
- Microbial degradation: Use soil slurry models with LC-MS/MS to identify metabolites (e.g., dealkylated or hydroxylated derivatives) .
Advanced: How to design derivatives of this compound for enhanced pharmacological activity?
Answer:
- Structure-activity relationship (SAR):
- Methodology:
Advanced: What experimental and theoretical methods address discrepancies in reported melting points for this compound?
Answer:
Variations in melting points (e.g., 180–190°C) may stem from:
- Impurities: Recrystallize using gradient solvents (e.g., ethanol/water) and characterize via TGA .
- Polymorphism: Screen crystallization conditions (slow evaporation vs. rapid cooling) and correlate with DSC thermograms .
- Theoretical validation: Compare experimental data with predicted melting points (e.g., using COSMO-RS or group contribution methods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
